

Structure-Activity Relationship of Nitropyrrole Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 3-Nitro-2-(1H-pyrrol-1-yl)phenol

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Nitropyrrole analogs represent a promising class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The strategic modification of the nitropyrrole scaffold has been a key focus of medicinal chemistry efforts to enhance potency, selectivity, and reduce toxicity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various nitropyrrole analogs, supported by experimental data and detailed methodologies.

Antimicrobial Activity of Nitropyrrole Analogs

The antimicrobial efficacy of nitropyrrole derivatives is significantly influenced by the substitution pattern on the pyrrole ring and associated phenyl moieties. Pyrrolomycins, a class of polyhalogenated nitropyrrole antibiotics, have served as a foundational scaffold for SAR studies.

Key Structural-Activity Relationship Insights:

- Position of the Nitro Group: The location of the nitro group on the pyrrole ring is a critical determinant of antibacterial activity.
- Halogen Substitution: The type and position of halogen atoms on both the pyrrole and phenyl rings play a crucial role in modulating the biological activity. For instance, the replacement of



chlorine with bromine has been shown to enhance bactericidal activity against certain strains.[1]

• Deprotonable Groups: The presence of ionizable groups, such as the pyrrolic NH and a phenolic OH, is important for the membrane-depolarizing activity of some pyrrolomycins. Omethylation of the phenolic hydroxyl group has been shown to reduce activity.[1]

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected nitropyrrole analogs against various bacterial strains.



Comp ound	R1	R2	R3	R4	R5	Test Organi sm	MIC (μM)	Refere nce
Pyrrolo mycin C (PM-C)	Cl	Cl	н	Cl	Cl	Staphyl ococcu s aureus	>100	[1]
Pseudo monas aerugin osa	>100	[1]						
Nitro- PM 5a	NO2	Cl	Н	Cl	Cl	Staphyl ococcu s aureus	25	[1]
Pseudo monas aerugin osa	50	[1]						
Nitro- PM 5b	Cl	NO2	н	Cl	Cl	Staphyl ococcu s aureus	12.5	[1]
Pseudo monas aerugin osa	50	[1]						
Nitro- PM 5c	Br	NO2	Н	Cl	Cl	Staphyl ococcu s aureus	1	[1]
Pseudo monas	12.5	[1]						



aerugin osa								
Nitro- PM 5d	Cl	CI	NO2	Cl	Cl	Staphyl ococcu s aureus	12.5	[1]
Pseudo monas aerugin osa	1.5	[1]						
3- Farnesy Ipyrrole	-	-	-	-	-	MRSA	2.8 μg/mL	[2]

Anticancer Activity of Nitropyrrole Analogs

Nitropyrrole derivatives have also demonstrated significant potential as anticancer agents. SAR studies in this area have focused on enhancing cytotoxicity towards cancer cells while minimizing effects on normal cells.

Key Structural-Activity Relationship Insights:

- Halogen and Nitro Group Positioning: Similar to antimicrobial activity, the arrangement of halogen and nitro substituents on the pyrrolomycin scaffold is critical for antitumor efficacy.
- Substitution on the Phenyl Ring: Modifications on the phenyl ring can influence the antiproliferative activity. For example, replacing a bromine atom with hydrogen on the phenol ring has been shown to increase activity against tumor cells.[3]
- Selectivity: Certain structural modifications have been found to significantly improve the selectivity of the compounds for cancer cells over normal epithelial cells.[1][3]

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected nitropyrrole analogs against various cancer cell lines.



Comp ound	R1	R2	R3	R4	R5	Cell Line	IC50 (μM)	Refere nce
Pyrrolo mycin C (PM-C)	Cl	Cl	Н	CI	CI	HCT11 6 (Colon)	0.8 ± 0.29	[1]
MCF-7 (Breast)	1.0 ± 0.14	[1]	_					
hTERT- RPE-1 (Normal	1.5 ± 0.21	[1]						
Nitro- PM 5a	NO2	Cl	Н	CI	CI	HCT11 6 (Colon)	1.0 ± 0.21	[1]
MCF-7 (Breast)	1.5 ± 0.28	[1]						
hTERT- RPE-1 (Normal	2.5 ± 0.35	[1]						
Nitro- PM 5b	Cl	NO2	Н	CI	CI	HCT11 6 (Colon)	7.0 ± 0.49	[1]
MCF-7 (Breast)	8.0 ± 0.56	[1]						
hTERT- RPE-1 (Normal	>10	[1]						
Nitro- PM 5c	Br	NO2	Н	CI	CI	HCT11 6 (Colon)	8.0 ± 0.64	[1]



MCF-7 (Breast)	9.0 ± 0.72	[1]						
hTERT- RPE-1 (Normal	>10	[1]	_					
Nitro- PM 5d	Cl	Cl	NO2	Cl	Cl	HCT11 6 (Colon)	2.25 ± 0.35	[1]
MCF-7 (Breast)	1.75 ± 0.24	[1]						
hTERT- RPE-1 (Normal	2.0 ± 0.28	[1]						
Pyrrolo mycin F-series 1	Br	Cl	Н	Cl	Н	HCT11 6 (Colon)	0.35 ± 0.1	[3]
MCF-7 (Breast)	0.85 ± 0.2	[3]						
hTERT- RPE-1 (Normal	>10	[3]						

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the presented data.



Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from established Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

- Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in cation-adjusted Mueller-Hinton Broth (MHB) to the desired starting concentration.
- Preparation of Microtiter Plates: Dispense 50 μ L of sterile MHB into wells of a 96-well microtiter plate. Add 50 μ L of the highest concentration of the test compound to the first well of each row and perform serial twofold dilutions across the plate.
- Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate
 agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a
 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHB
 to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
- Inoculation and Incubation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). Incubate the plates at 37°C for 16-20 hours.
- Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Cytotoxicity Assay (MTT Assay)

This protocol is based on the colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[5][6][7]

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the nitropyrrole analogs in culture medium.
 Replace the medium in the wells with 100 μL of medium containing the test compounds at

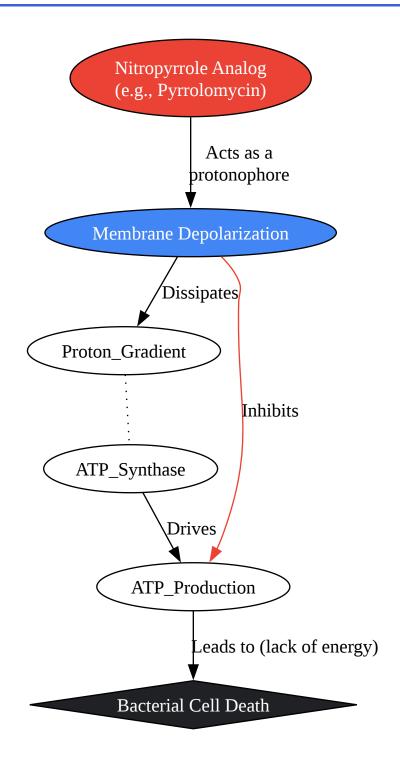


various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate the plate for 48-72 hours.

- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Mechanisms and Workflows Proposed Mechanism of Action for Antimicrobial Pyrrolomycins



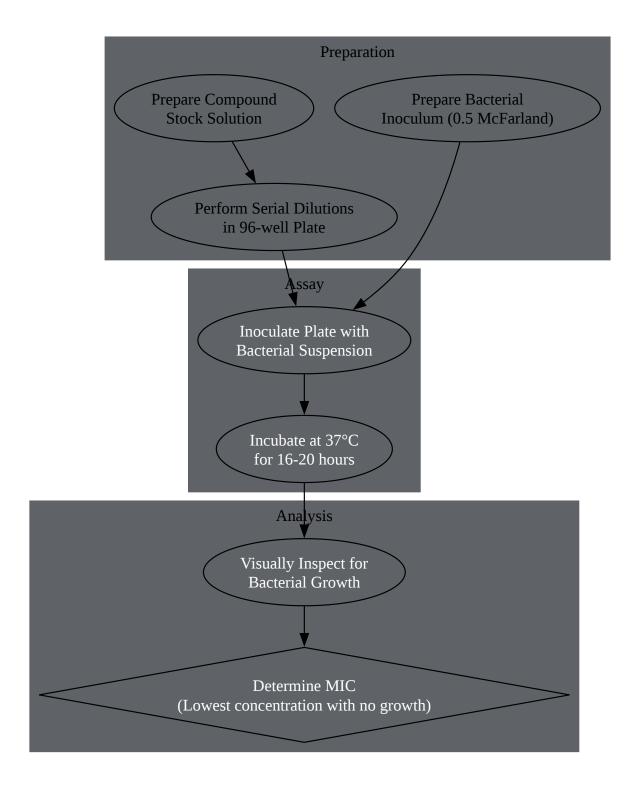


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Caption: Proposed mechanism of action for antimicrobial pyrrolomycins.

Experimental Workflow for MIC Determination



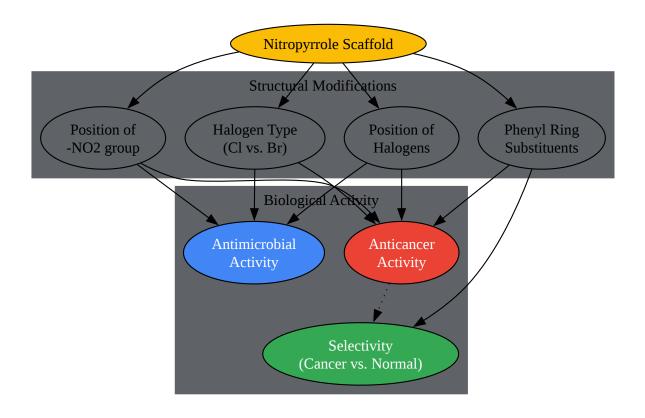


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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.



Logical Relationship in SAR of Nitro-Pyrrolomycins



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Caption: Key structural modifications influencing the biological activity of nitro-pyrrolomycins.

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